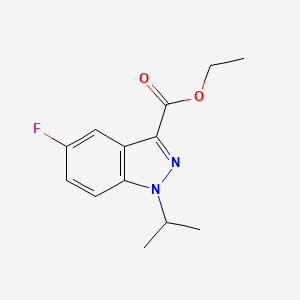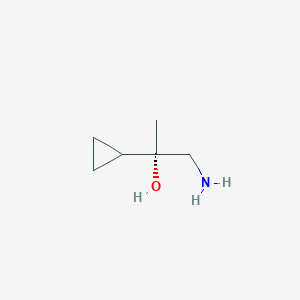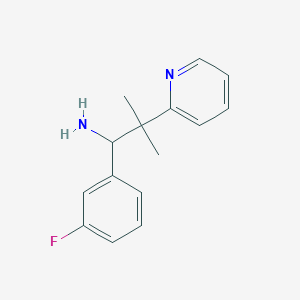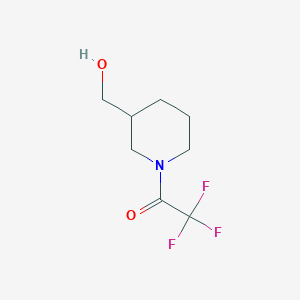
5-Bromo-3,6-dimethylindole
概要
説明
5-Bromo-3,6-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry. The compound 5-Bromo-3,6-dimethylindole is characterized by the presence of a bromine atom at the 5th position and methyl groups at the 3rd and 6th positions on the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,6-dimethylindole can be achieved through various methods. One common approach involves the bromination of 3,6-dimethylindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is then purified using industrial-scale chromatography or crystallization techniques .
化学反応の分析
Types of Reactions
5-Bromo-3,6-dimethyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Indoles: Formed through substitution reactions.
Oxidized Indoles: Formed through oxidation reactions.
Biaryl Compounds: Formed through coupling reactions.
科学的研究の応用
5-Bromo-3,6-dimethyl-1H-indole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Bromo-3,6-dimethylindole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the indole ring .
類似化合物との比較
Similar Compounds
5-Bromoindole: Lacks the methyl groups at the 3rd and 6th positions.
3,6-Dimethylindole: Lacks the bromine atom at the 5th position.
5-Bromo-2,3-dimethyl-1H-indole: Similar structure but with different methyl group positions.
Uniqueness
5-Bromo-3,6-dimethyl-1H-indole is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .
特性
分子式 |
C10H10BrN |
|---|---|
分子量 |
224.10 g/mol |
IUPAC名 |
5-bromo-3,6-dimethyl-1H-indole |
InChI |
InChI=1S/C10H10BrN/c1-6-3-10-8(4-9(6)11)7(2)5-12-10/h3-5,12H,1-2H3 |
InChIキー |
JMXZPKDAKOIVDJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1Br)C(=CN2)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Bicyclo[2.2.1]heptane-7-carbaldehyde](/img/structure/B8626560.png)



![4-[(1,2-Benzothiazol-5-yl)oxy]aniline](/img/structure/B8626598.png)


